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Introduction
XMD8-87 is a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (Tyrosine

Kinase Non-Receptor 2), also known as ACK1 (Activated Cdc42-associated kinase 1).[1][2]

TNK2/ACK1 is a critical signaling node downstream of multiple receptor tyrosine kinases

(RTKs) and is implicated in various cellular processes, including cell proliferation, migration,

and survival.[3][4][5] Its aberrant activation is associated with several cancers, making it an

attractive target for therapeutic development.[4][6] These application notes provide a

comprehensive guide for utilizing XMD8-87 in immunoprecipitation (IP) and co-

immunoprecipitation (co-IP) experiments to investigate TNK2 signaling pathways and its

protein-protein interactions.
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Parameter Value
Species/Assay
Condition

Reference

Primary Target TNK2 (ACK1) [1][2]

Binding Affinity (Kd) 15 nM Ambit binding assay [1][7]

IC50 (TNK2) 1.9 µM ELISA assay [1][2]

IC50 (TNK2 D163E

mutant)
38 nM Ba/F3 cells [8][9][10]

IC50 (TNK2 R806Q

mutant)
113 nM Ba/F3 cells [8][9][10]

Mechanism of Action
ATP-competitive,

reversible
[1]

Selectivity of XMD8-87
XMD8-87 exhibits excellent kinome selectivity. In a DiscoverX KinomeScan at a 10 µM

screening concentration, it showed high selectivity with S(35) = 0.08, S(10) = 0.03, and S(1) =

0.02.[1] However, researchers should be aware of potential off-target effects.

Potential Off-Target
Binding Affinity
(Kd)

IC50 Reference

BRK 37 nM 47 nM [1]

CSF1R 330 nM 428 nM [1]

DCAMKL1 280 nM - [1]

FRK 96 nM 264 nM [1]

TNK1 110 nM - [1]

Signaling Pathway
TNK2/ACK1 acts as a crucial transducer of signals from various cell surface receptors. Upon

activation by RTKs such as EGFR, HER2, and PDGFR, TNK2 can phosphorylate downstream
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substrates, including AKT and the Androgen Receptor (AR), promoting cell survival and

proliferation.[3][4][6] It also plays a role in regulating EGFR degradation through its interaction

with clathrin.[5]
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Figure 1: Simplified TNK2/ACK1 signaling pathway and the inhibitory action of XMD8-87.

Experimental Protocols
Protocol 1: Immunoprecipitation of TNK2 from Cultured
Cells Treated with XMD8-87
This protocol is designed to isolate TNK2 from cell lysates to study its abundance, post-

translational modifications, or to serve as a basis for co-immunoprecipitation experiments.

Materials:

XMD8-87 (Tocris, Selleck Chemicals, etc.)
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Cell culture reagents

Phosphate-buffered saline (PBS), ice-cold

Cell Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100)

supplemented with protease and phosphatase inhibitors. For co-IP, a milder buffer may be

necessary.[11]

Anti-TNK2/ACK1 antibody, validated for immunoprecipitation

Isotype control IgG

Protein A/G magnetic beads or agarose slurry

Microcentrifuge tubes

End-over-end rotator

SDS-PAGE and Western blotting reagents

Procedure:

Cell Culture and Treatment:

Plate cells at an appropriate density and allow them to adhere overnight.

Treat cells with the desired concentration of XMD8-87 or DMSO (vehicle control) for the

specified duration (e.g., 1-6 hours). A typical concentration range for cellular assays is 100

nM to 5 µM.[8]

Cell Lysis:

Aspirate the media and wash the cells once with ice-cold PBS.

Add ice-cold lysis buffer to the plate and incubate on ice for 10-15 minutes.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Transfer the supernatant (cleared lysate) to a new tube. Determine the protein

concentration using a standard protein assay (e.g., BCA).

Immunoprecipitation:

Dilute the cell lysate to a final concentration of 1-2 mg/mL with lysis buffer.

To 500 µg - 1 mg of total protein, add the anti-TNK2 antibody (the optimal amount should

be predetermined). As a negative control, add an equivalent amount of isotype control IgG

to a separate tube.

Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

Add pre-washed Protein A/G beads to each tube and incubate for an additional 1-2 hours

at 4°C with gentle rotation.

Washing and Elution:

Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant.

Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.

After the final wash, remove all residual buffer.

To elute the protein, add 2X Laemmli sample buffer to the beads and boil at 95-100°C for

5-10 minutes.

Centrifuge to pellet the beads and collect the supernatant containing the

immunoprecipitated protein.

Analysis:

Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-TNK2

antibody to confirm successful immunoprecipitation.

Protocol 2: Co-Immunoprecipitation to Identify TNK2
Interacting Partners
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This protocol aims to identify proteins that interact with TNK2. The inclusion of XMD8-87 can

help determine if the interaction is dependent on the kinase activity of TNK2.

Procedure:

Follow the steps outlined in Protocol 1, with the following modifications:

Lysis Buffer: Use a non-denaturing lysis buffer to preserve protein-protein interactions.[11]

XMD8-87 Treatment: Consider two treatment strategies:

Pre-treatment of cells: Treat cells with XMD8-87 before lysis to assess how inhibition of

TNK2 activity within the cellular context affects its interactions.

In-lysate treatment: Add XMD8-87 to the lysate during the antibody incubation step to

determine if the inhibitor can disrupt an existing interaction in vitro.

Washing: Perform washes with a less stringent buffer to avoid disrupting weaker protein

interactions.

Analysis: After SDS-PAGE and transfer, probe the membrane with antibodies against the

putative interacting protein(s). The immunoprecipitated sample should also be probed for

TNK2 as a positive control.

Experimental Workflow Visualization
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Figure 2: General workflow for immunoprecipitation using XMD8-87.
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Troubleshooting and Considerations
Antibody Selection: Use a high-quality antibody validated for immunoprecipitation to ensure

specificity and efficiency.

Lysis Buffer Choice: The stringency of the lysis buffer is critical. For co-IP, a milder buffer is

recommended to preserve protein complexes.[11]

Controls: Always include a negative control (isotype IgG) to assess non-specific binding. An

input control (a small fraction of the cell lysate) should also be run on the Western blot to

verify the presence of the target protein.

Inhibitor Concentration: The optimal concentration of XMD8-87 should be determined

empirically for each cell line and experimental condition.

Interpretation of Co-IP Results: A change in the interaction profile upon XMD8-87 treatment

may suggest that the interaction is dependent on the kinase activity of TNK2. However, it

could also be due to conformational changes induced by the inhibitor binding to the kinase

domain. Further validation experiments are recommended.

By following these guidelines and protocols, researchers can effectively utilize XMD8-87 as a

chemical probe to dissect the complex roles of TNK2/ACK1 in cellular signaling and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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